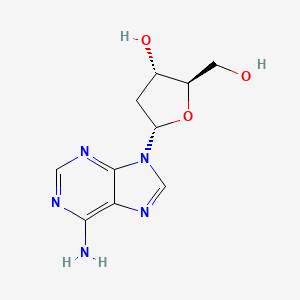

Adenine deoxyribonucleoside

Overview

Description

Adenine deoxyribonucleoside (dAdo) is a nucleoside composed of adenine and deoxyribose. It is a key component of DNA, the genetic material that carries the instructions for the development and function of all living organisms. Adenine deoxyribonucleoside is synthesized in the body and is also available as a research chemical.

Scientific Research Applications

Isoforms of Human Adenylate Kinases

Adenylate kinases, with nine identified isoforms (AK1 to AK9), are pivotal in various cellular processes such as energy transfer, gene expression regulation, and cell motility. These kinases, involved in the interconversion of adenine nucleotides, also play a role in activating deoxyadenosine and deoxycytidine nucleoside analogues used in cancer and viral infection treatments (Panayiotou, Solaroli, & Karlsson, 2014).

Synthesis of Oligodeoxyribonucleotide Boranophosphates

In a novel approach, the synthesis of deoxyribonucleoside 3'-boranophosphate derivatives, including those with adenine, was achieved using a new boranophosphorylation reaction. This method proved effective for forming internucleotidic boranophosphate linkages, essential for certain biochemical applications (Wada, Shimizu, Oka, & Saigo, 2000).

Deoxynucleotide-Polymerizing Enzymes

Research into the properties of terminal deoxynucleotidyltransferase from calf thymus gland revealed insights into the stoichiometry, equilibrium, and kinetic properties of this enzyme. Specifically, the study focused on the enzyme's reaction involving adenine deoxyribonucleoside triphosphate, contributing to our understanding of DNA polymerization processes (Kato, Goncalves, Houts, & Bollum, 1967).

High-Temperature Solvolysis in Aqueous Amine Solutions

Research exploring the degradation of 2′-deoxyribonucleosides, including deoxyadenosine, in aqueous pyrrolidine at high temperatures provided valuable insights. The findings indicated different rates of degradation among various deoxyribonucleosides, offering understanding into the chemical stability and reactivity of these compounds (González-Olvera, González-Jasso, Rojas-Molina, & Pless, 2019).

Incorporation During DNA Repair of Carcinogen-Induced Damage

The incorporation of adenine deoxyribonucleosides during DNA repair in human diploid fibroblasts exposed to carcinogens was extensively studied. This research is vital for understanding the role of these nucleosides in DNA repair mechanisms, particularly in the context of chemical carcinogenesis (Lieberman & Poirier, 1973).

properties

IUPAC Name |

(2R,3S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-XVMARJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028000 | |

| Record name | 2′-Deoxy-alpha-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenine deoxyribonucleoside | |

CAS RN |

3413-66-9 | |

| Record name | 2′-Deoxy-alpha-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)

![(4R,7S,10S,13R,16S,19R)-10-(4-Aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3261269.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)